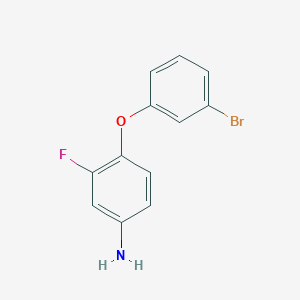

4-(3-Bromophenoxy)-3-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQXKGQSJLOELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651873 | |

| Record name | 4-(3-Bromophenoxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039920-66-5 | |

| Record name | 4-(3-Bromophenoxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ethers and Fluoroanilines in Chemical Synthesis and Biological Systems

The molecular architecture of 4-(3-Bromophenoxy)-3-fluoroaniline contains two key structural motifs—the aryl ether and the fluoroaniline (B8554772)—both of which are of profound importance in synthetic and medicinal chemistry.

Aryl ethers are a class of organic compounds where an oxygen atom is connected to two aryl groups or one aryl and one alkyl group. numberanalytics.com This linkage is prevalent in a vast array of pharmaceuticals, natural products, and functional materials. numberanalytics.comresearchgate.net In drug design, the incorporation of an ether bond can significantly alter a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. numberanalytics.com The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with methods like the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig amination being cornerstone reactions. researchgate.net

Fluoroanilines, which are aniline (B41778) derivatives containing one or more fluorine atoms, are critical building blocks in the development of modern pharmaceuticals and agrochemicals. ontosight.aipubcompare.ainih.gov The introduction of fluorine into an organic molecule can dramatically modify its properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to enhanced potency and improved metabolic stability of drug candidates. ontosight.ainih.gov Consequently, fluoroanilines are frequently used as starting materials or key intermediates in the synthesis of a wide range of bioactive compounds, including anti-inflammatory drugs and antibiotics. ontosight.ai

Overview of Halogenated Aromatic Compounds in Scientific Investigation

Halogenated aromatic compounds, a broad class that includes 4-(3-Bromophenoxy)-3-fluoroaniline, are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. These compounds are of immense importance in synthetic organic chemistry, serving as key intermediates in the creation of a multitude of valuable products. scirp.org They are widely used in the production of pharmaceuticals, pesticides, herbicides, dyes, and advanced materials. scirp.orgnih.govchemimpex.comiloencyclopaedia.org

The presence of a halogen atom on an aromatic ring provides a reactive handle for a variety of chemical transformations. Halogenated aromatics are common substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The specific halogen atom influences the reactivity of the compound, with iodides being the most reactive, followed by bromides and then chlorides.

The study of halogenated aromatic compounds also extends to environmental science, as the stability of the carbon-halogen bond can make some of these compounds persistent in the environment. nih.govoup.comoup.com Research into the microbial degradation of halogenated aromatics is an active area, seeking to understand and harness natural pathways for bioremediation. nih.govoup.com

Research Trajectories Involving the 4 3 Bromophenoxy 3 Fluoroaniline Scaffold

Development of Novel Synthetic Routes to this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (S_NAr) reaction. This typically involves the reaction of a 3-bromophenol derivative with a 3-fluoroaniline derivative.

Optimization of Phenoxylation Reactions

The formation of the ether linkage in this compound is a critical step, often achieved through phenoxylation reactions. A common method involves the reaction between 3-bromophenol and a suitable 3-fluoroaniline precursor. To enhance the nucleophilicity of the phenol (B47542), a base such as potassium carbonate is typically employed to deprotonate the hydroxyl group, forming a more reactive phenolate (B1203915) ion. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours.

Industrial-scale synthesis often employs continuous flow reactors to improve efficiency, safety, and scalability. This technology allows for precise control over reaction parameters such as temperature and time, leading to higher yields and reproducibility.

Regioselective Bromination and Fluorination Strategies

The precise placement of bromine and fluorine atoms on the aniline and phenol rings is crucial for the desired properties of the final compound.

Bromination: Direct bromination of unprotected anilines can be achieved with high regioselectivity. For instance, using copper(II) bromide (CuBr₂) in an ionic liquid as a solvent can lead to para-bromination in high yields under mild conditions. beilstein-journals.org This method offers a safer and more environmentally friendly alternative to traditional bromination techniques. In some syntheses, a brominated starting material like 4-bromo-3-fluoroaniline (B116652) is used. thermofisher.comsigmaaldrich.com

Fluorination: The introduction of fluorine often involves starting with a fluorinated precursor, such as 2-fluoroaniline (B146934). Catalytic bromination of 2-fluoroaniline can then be performed to produce 4-bromo-2-fluoroaniline. google.com Another approach involves the nitration of m-fluorophenol to produce 3-fluoro-4-nitrophenol, which can then be used in subsequent steps. This nitration is typically carried out at low temperatures using concentrated nitric acid in an organic solvent.

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and waste reduction. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the concept is applied to analogous structures. For example, a one-pot synthesis for 1-aryl-3-trifluoromethylpyrazoles has been developed, which involves the (3 + 3)-annulation of in situ generated nitrile imines and mercaptoacetaldehyde, followed by dehydration and ring contraction. nih.govorganic-chemistry.org This highlights the potential for developing similar streamlined approaches for the target molecule.

Functional Group Transformations and Derivatization Strategies of this compound

The versatile structure of this compound allows for a variety of functional group transformations and derivatization strategies, enabling the synthesis of a wide range of analogues.

Reactions Involving the Aniline Moiety

The amino group of the aniline moiety is a key site for functionalization.

Diazotization: The aniline group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium salt can then be subjected to various reactions, such as decomposition in sulfuric acid to yield the corresponding phenol. google.comgoogle.com

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce different substituents.

Amide Formation: The aniline can react with carboxylic acids or their derivatives to form amides. For example, the synthesis of 4-phenoxyaniline (B93406) derivatives has been achieved via nucleophilic aromatic substitution (S_NAr) using 3-chloro-4-phenoxyaniline (B1346137) and benzoic acids in the presence of a coupling reagent. smolecule.com

Formation of Heterocycles: The aniline moiety can serve as a building block for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in many pharmaceutical compounds.

Modifications of the Bromophenyl and Fluorophenyl Rings

The aromatic rings of this compound can also be modified through various reactions.

Cross-Coupling Reactions: The bromine atom on the bromophenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds by reacting the brominated compound with various boronic acids.

Electrophilic Aromatic Substitution: The electron-rich aniline ring can undergo electrophilic substitution reactions like nitration and sulfonation. The position of substitution is directed by the existing activating and deactivating groups on the ring.

Nucleophilic Aromatic Substitution: The fluorine atom on the fluorophenyl ring can potentially be displaced by other nucleophiles under specific conditions, although this is generally more challenging than substitution on rings activated by strong electron-withdrawing groups.

Catalytic Approaches in the Synthesis of this compound and its Analogues

The construction of the diaryl ether bond in this compound is a critical step, often accomplished through transition-metal-catalyzed cross-coupling reactions. These methods offer efficiency and control over the formation of this key structural motif.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant for synthesizing diaryl ethers and their precursors.

The Buchwald-Hartwig amination provides a versatile method for the formation of carbon-nitrogen bonds, essential for creating aniline derivatives. wikipedia.org While direct synthesis of the ether linkage via a Buchwald-Hartwig C-O coupling is also a well-established method for diaryl ether synthesis, often serving as a milder alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of analogues, various substituted aryl halides and phenols can be employed, with the choice of ligand being crucial for reaction efficiency. organic-chemistry.orglibretexts.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and utility of this reaction. wikipedia.org

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction can be adapted for the synthesis of diaryl ethers, for instance, by coupling an aryl boronic acid with a phenolic compound. The synthesis of various analogues can be achieved by employing a range of substituted arylboronic acids and phenolic partners. rsc.org The reaction is known for its mild conditions and tolerance of a wide array of functional groups.

| Reaction Type | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 98 | rhhz.net |

| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acid | Pd(dppf)Cl₂ | - | Toluene/H₂O | 65-100 | 5-89 | researchgate.net |

| Suzuki-Miyaura Coupling | 5,7-dibromoindole, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 100 | up to 91 | rsc.org |

| Palladium-Catalyzed Amination | Aryl Bromide, Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | High | nih.gov |

Copper-Mediated Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the synthesis of diaryl ethers.

The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. slideshare.netbyjus.com Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. byjus.com However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The use of ligands, such as salicylaldimines, can significantly promote the copper-catalyzed cross-coupling reaction, allowing for the synthesis of various diaryl ethers in good yields. rhhz.net The choice of base and solvent also plays a critical role in the reaction's success. mdpi.com

A key synthetic route to this compound involves the copper-promoted reaction between 3-bromophenol and a derivative of 3-fluoroaniline. slideshare.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | - | byjus.com |

| Aryl Halides | Phenols | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 | Good | mdpi.com |

| Aryl Bromides/Iodides | Phenols | Cu(I) salt / Salicylaldimine ligand | K₃PO₄ | Dioxane | Mild | Good | rhhz.net |

Brönsted Acidic Ionic Liquid Catalysis for Related Aromatic Systems

Brönsted acidic ionic liquids (BAILs) have emerged as promising catalysts and solvents for a variety of organic transformations due to their unique properties, including low volatility, high thermal stability, and tunable acidity. mdpi.comnih.gov In the context of synthesizing related aromatic systems, BAILs have been effectively employed in reactions such as Fischer esterification and Friedel-Crafts alkylations. mdpi.comresearchgate.net For instance, BAILs with sulfonic acid groups tethered to the cation can act as efficient catalysts for the synthesis of ethers from alcohols. nih.govcjcatal.com While direct application to the synthesis of this compound is not extensively documented, the principles of BAIL catalysis suggest potential applicability in the etherification step, offering a greener alternative to traditional methods. researchgate.net

| Reaction Type | Catalyst | Reactants | Temperature (°C) | Yield (%) | Reference |

| Fischer Esterification | Brønsted acidic ionic liquid | Carboxylic acid, Alcohol | RT - 110 | Good | mdpi.com |

| Polyoxymethylene dialkyl ether synthesis | [MIMBs]HSO₄ | Diethoxymethane, Trioxane | 140 | 95.1 (selectivity) | cjcatal.com |

| Friedel–Crafts Alkylation | Brønsted acidic ionic liquid | Electron-rich arene, Aldehyde | 40 | ~93-97 | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of this compound and its analogues.

Nucleophilic Aromatic Substitution Mechanisms

The synthesis of this compound often proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. slideshare.net This reaction is a cornerstone for introducing nucleophiles to aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org

In the synthesis of the target molecule, the key step is the attack of the phenoxide, generated from 3-bromophenol, on an activated fluoroaniline (B8554772) derivative. The reaction typically follows an addition-elimination pathway. masterorganicchemistry.comlibretexts.org The nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups, such as the fluorine atom and potentially a nitro group in a precursor, stabilizes this intermediate, facilitating the reaction. wikipedia.orgmasterorganicchemistry.com The subsequent elimination of a leaving group, such as another halogen, restores the aromaticity of the ring.

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electronic properties of the substituents on the aromatic ring. capes.gov.brrsc.org The fluorine atom, despite being a weak leaving group in other substitution reactions, is often effective in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.

Electrophilic Aromatic Substitution Pathways

The aniline and phenoxy moieties of this compound are susceptible to electrophilic aromatic substitution, such as halogenation and nitration. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

In a molecule with multiple directing groups, the outcome of an electrophilic substitution is determined by the interplay of their activating and directing strengths. For this compound, the powerful activating effect of the amino group would likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it on the aniline ring. However, the para position is already occupied by the bromophenoxy group. Therefore, substitution would be expected to occur at the positions ortho to the amino group. The fluorine at position 3 will also influence the regioselectivity.

Halogenation and nitration are common electrophilic aromatic substitution reactions. wikipedia.org For example, the nitration of substituted anilines is a well-studied process where the regioselectivity is highly dependent on the nature and position of the existing substituents. capes.gov.br In the case of Friedel-Crafts reactions, which are another class of electrophilic aromatic substitution, the presence of the deactivating halogen atoms and the potentially reactive amino group would require careful consideration of catalysts and reaction conditions. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.gov

Radical Reactions and Their Control

The study of radical reactions involving complex molecules such as this compound and its analogues is a nuanced field of organic chemistry. The inherent reactivity of the aniline moiety, coupled with the electronic and steric influences of the fluoro, bromo, and phenoxy substituents, presents a unique landscape for radical-mediated transformations. While specific literature on the radical reactions of this compound is not extensively available, a comprehensive understanding can be built by examining the behavior of analogous substituted anilines and diphenyl ethers in radical processes. These reactions are typically initiated by thermal or photochemical means and can lead to a variety of products through pathways such as cyclization, arylation, and halogenation. The control of these reactions hinges on a delicate balance of reaction parameters, including the choice of initiator, solvent, and temperature, as well as the intrinsic properties of the substituents on the aromatic rings.

Intramolecular Radical Cyclization

One of the potential radical-mediated transformations for a molecule like this compound is intramolecular cyclization. In such a reaction, a radical generated on the aniline ring or the appended phenoxy ring could, in principle, attack the other aromatic system to form a new ring structure, such as a dibenzofuran (B1670420) or a carbazole (B46965) derivative. The feasibility and outcome of such a cyclization are governed by several factors.

The generation of an aryl radical from the carbon-bromine bond is a plausible initiation step, often achieved using radical initiators like tributyltin hydride or through photochemical means. Once formed, the aryl radical can undergo an intramolecular addition to the adjacent aromatic ring. The regioselectivity of this cyclization is influenced by the substitution pattern on both rings. The fluorine atom at the 3-position of the aniline ring is an electron-withdrawing group, which can influence the electron density of the aniline ring and the stability of potential radical intermediates.

Computational studies on substituted anilines have shown that the polarity of the reacting species is crucial. A combination of an electrophilic radical with a nucleophilic arene generally leads to higher reaction rates. In the case of an intramolecular reaction, the electronic nature of both aromatic rings will dictate the preferred pathway.

Control over these cyclization reactions can be exerted by modifying the reaction conditions. For instance, the choice of solvent can influence the conformation of the molecule, thereby affecting the proximity of the reacting centers. Temperature also plays a critical role, as higher temperatures can overcome activation barriers but may also lead to a loss of selectivity and the formation of undesired byproducts.

Intermolecular Radical Reactions

Intermolecular radical reactions represent another significant class of transformations for this compound and its analogues. These reactions involve the interaction of the aniline derivative with an external radical species, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical Arylation: The aniline moiety is known to be a good acceptor for aryl radicals. thieme-connect.com Visible-light-mediated, catalyst-free direct arylation of anilines with aryl halides has been demonstrated, proceeding through the formation of a donor-acceptor complex. nih.gov In the context of this compound, the electron-rich nature of the aniline ring makes it susceptible to attack by aryl radicals generated from various precursors. The regioselectivity of this arylation is directed by the substituents on the aniline ring. The amino group is a strong ortho-, para-director, while the fluorine and phenoxy groups also exert their influence. The interplay of these directing effects would determine the final product distribution.

Control of regioselectivity in such arylations can be challenging. However, studies on simpler anilines have shown that factors like the solvent and the nature of the radical precursor can be tuned to favor a particular isomer. For example, the use of bulky radical precursors might favor attack at the less sterically hindered positions.

Radical Halogenation: Radical halogenation of aromatic compounds is a well-established process. In the case of anilines, the high reactivity of the amino group can lead to polysubstitution. nih.gov For a molecule like this compound, radical halogenation could occur on either of the aromatic rings. The control of such reactions often requires the use of protecting groups on the amine to moderate its reactivity and achieve selective halogenation.

Photochemical Radical Reactions

Photochemical methods offer a powerful tool for initiating radical reactions under mild conditions. nih.govacs.org Irradiation of aniline derivatives can lead to the formation of radical cations, which can then undergo a variety of transformations. beilstein-journals.org For this compound, photochemical excitation could lead to several potential radical pathways.

One possibility is the photo-induced cleavage of the carbon-bromine bond to generate an aryl radical, which could then participate in intramolecular or intermolecular reactions as described above. Another potential pathway involves the photochemical rearrangement of the diphenyl ether moiety. Studies on diphenyl ethers have shown that they can undergo photochemical rearrangement to form 2- and 4-phenylphenols via a radical pair intermediate. While the presence of the aniline functionality and the halogen substituents would undoubtedly influence this process, it represents a plausible, albeit complex, reaction pathway.

The control of photochemical reactions is achieved by manipulating parameters such as the wavelength of light, the use of photosensitizers, and the presence of radical traps. These factors can be adjusted to selectively promote a desired reaction pathway while suppressing others.

The following table summarizes representative conditions for radical reactions on analogous aniline systems, providing a basis for predicting the behavior of this compound.

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Reference |

| Radical Arylation | Aniline | Arylhydrazine, Oxidant | 2-Aminobiphenyl | thieme-connect.com |

| Photochemical Dehydrogenative Amination | Cyclohexanone, Amine | Photocatalyst, Cobalt Catalyst, Light | Substituted Aniline | nih.gov |

| Intramolecular Radical Addition | Substituted Aniline | DFT Calculation | Indoline Derivative | beilstein-journals.org |

| Visible-Light Radical Arylation | Aniline, Aryl Halide | Blue LED | Arylated Aniline | nih.gov |

| Photochemical Reaction | 9-(ω-anilinoalkyl)-10-bromophenanthrene | Irradiation | Debrominated and Cyclized Products | rsc.org |

Table 1: Examples of Radical Reactions on Aniline Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. While a specific crystal structure for this compound is not publicly documented, analysis of closely related fluorinated and brominated aniline derivatives allows for a detailed prediction of its solid-state characteristics, including crystal packing, intermolecular forces, and key geometric parameters.

The presence of both bromine and fluorine atoms introduces the possibility of specific halogen-based interactions. The bromine atom can participate in halogen bonding (C-Br···X), a directional interaction where the electropositive region on the bromine atom interacts with a Lewis base. Furthermore, weak C-H···F and C-H···Br hydrogen bonds are anticipated, which, although individually weak, collectively contribute to the stability of the crystal lattice. Aromatic π-π stacking interactions between the phenyl rings are also expected, likely in an offset or herringbone arrangement to minimize electrostatic repulsion. The interplay of these diverse interactions—hydrogen bonding, halogen bonding, and π-stacking—is crucial in defining the final, most stable crystalline form.

Table 1: Representative Bond Parameters from Related Crystal Structures Note: Data is derived from closely related structures containing the 3-bromo-4-fluoroaniline (B1273062) moiety, as a specific crystal structure for the title compound is not available.

| Parameter | Atom 1 | Atom 2 | Typical Bond Length (Å) | Reference |

| Bond Length | C(aromatic) | Br | 1.882 | researchgate.net |

| Bond Length | C(aromatic) | F | 1.353 | researchgate.net |

| Bond Angle | C | C-O | C | ~118-120° |

| Torsion Angle | C | O-C | C | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy provides invaluable information about the structure of a molecule in solution, offering details on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the seven aromatic protons and the two amine protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The aromatic region (likely between 6.5 and 7.5 ppm) would show distinct multiplets for the protons on both rings.

Fluoroaniline Ring: The three protons on this ring will exhibit complex splitting due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

Bromophenoxy Ring: The four protons on this ring will also form a distinct set of multiplets, with their chemical shifts influenced by the bromine atom and the ether linkage.

Analysis of the coupling constants (J-values) is critical for assigning specific protons. Ortho, meta, and para couplings between protons, as well as couplings across the ether linkage, would be key to confirming the substitution pattern.

The ¹³C NMR spectrum will show 12 distinct signals for the aromatic carbons, as the lack of symmetry makes each carbon atom unique. The chemical shifts are highly sensitive to the electronic effects of the substituents.

The carbon atom bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a doublet. This is a definitive diagnostic signal.

The carbon atom bonded to the amino group (C-N) and the carbon bonded to the ether oxygen (C-O) will be shifted downfield.

The carbon atom bonded to bromine (C-Br) will appear further upfield compared to the other halogenated carbons.

Other carbons on the rings will also exhibit smaller C-F couplings (²JCF, ³JCF), which aids in their assignment rsc.org.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data Note: These are predicted values based on data from analogous compounds like diphenyl ether, fluoroanilines, and bromoanilines.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling (J in Hz) |

| ¹H (Aromatic) | 6.5 - 7.5 | Complex multiplets (m) |

| ¹H (-NH₂) | Broad singlet (s) | - |

| ¹³C (C-F) | ~150-160 | Doublet (d), ¹JCF ≈ 245 Hz |

| ¹³C (C-O) | ~155-160 | Singlet (s) or small doublet |

| ¹³C (C-Br) | ~110-115 | Singlet (s) |

| ¹³C (Aromatic) | 105 - 150 | Doublets and singlets due to C-F coupling |

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated organic molecules due to its high sensitivity and wide chemical shift range researchgate.net. For this compound, the ¹⁹F NMR spectrum would provide unambiguous confirmation of the fluorine atom's presence and its specific electronic environment.

The spectrum is expected to show a single signal, likely a multiplet due to coupling with the ortho and meta protons on the aniline ring (³JHF and ⁴JHF). The precise chemical shift of this signal is highly diagnostic of the surrounding substituents. This technique is particularly useful in distinguishing between isomers and confirming the success of synthetic steps involving fluorination acs.orgnih.govspectrabase.com.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would delineate the relationships between adjacent aromatic protons on both the fluoroaniline and bromophenoxy rings, confirming their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, primarily ¹³C in this case. This allows for the unambiguous assignment of each protonated carbon atom in the structure.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Structural and Electronic Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. researchgate.net For this compound, the IR spectrum would be expected to exhibit several key absorption bands.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1200-1270 |

| C-F (Aryl Fluoride) | Stretching | 1100-1300 |

| C-Br (Aryl Bromide) | Stretching | 500-600 |

Data compiled from general IR correlation tables and studies on similar compounds. ias.ac.inresearchgate.net

The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. usp.br The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary electronic transitions are expected to be π → π* transitions within the aromatic rings.

While the specific UV-Vis spectrum for this compound is not detailed, related aromatic compounds show characteristic absorption bands. researchgate.netresearchgate.netsharif.edu For instance, aniline exhibits absorption maxima around 230 nm and 280 nm. The substitution pattern of this compound would be expected to produce a more complex spectrum with potential shifts in these bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govmdpi.com For this compound (C₁₂H₉BrFNO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Fragmentation Analysis:

In addition to the molecular ion, mass spectrometry also reveals information about the molecule's structure through its fragmentation pattern. nih.govuab.edu Common fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bond: This would lead to the formation of ions corresponding to the 3-bromophenoxy and 3-fluoroaniline moieties.

Loss of small neutral molecules: Fragments corresponding to the loss of CO, HCN, or halogens might be observed.

Rearrangement reactions: As with many aromatic compounds, complex rearrangements can occur upon ionization.

Analysis of these fragment ions allows for a detailed reconstruction of the molecular structure.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The choice of an appropriate solvent system allows for the separation of the desired product from starting materials and byproducts.

Column Chromatography: For the preparative isolation of the compound, column chromatography is widely used. A stationary phase such as silica (B1680970) gel or alumina (B75360) is employed, and a carefully selected eluent system allows for the separation of the components of the reaction mixture on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC offers a high degree of resolution and is an excellent technique for assessing the final purity of the compound. By using a suitable column and mobile phase, even minor impurities can be detected and quantified. Reverse-phase HPLC is a common method for analyzing compounds of this polarity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity analysis. The compound is vaporized and passed through a column, and its retention time is characteristic of the molecule. thermofisher.com

The selection of the appropriate chromatographic technique and conditions is crucial for obtaining a pure sample of this compound, which is a prerequisite for its accurate spectroscopic characterization and further use.

Computational and Theoretical Investigations of 4 3 Bromophenoxy 3 Fluoroaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis provides detailed information about the bonding and charge distribution within the molecule, including intramolecular charge transfer and hyperconjugative interactions. For a molecule like 4-(3-Bromophenoxy)-3-fluoroaniline, NBO analysis would elucidate the interactions between the aniline (B41778), phenoxy, bromo, and fluoro substituents.

While specific data for the title compound is not available, studies on related structures like m-fluoroaniline provide a reference for the types of results obtained from these analyses. chemrxiv.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (m-Fluoroaniline)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.4 |

| LUMO Energy | -0.7 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is for the related compound m-fluoroaniline and serves as an example of typical values obtained through DFT calculations. chemrxiv.org

Computational methods are widely used to predict various spectroscopic properties, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. chemrxiv.org By calculating the optimized molecular structure and corresponding energy levels, theoretical spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific vibrational modes.

The Molecular Electrostatic Potential (MEP) surface is a key tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map visualizes the charge distribution across the molecule, with different colors representing regions of varying electron density. chemrxiv.org

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage.

Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the amine group.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as hardness, chemical potential, and electrophilicity, provide quantitative measures of a molecule's reactivity. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, a key area of flexibility is the dihedral angle around the ether bond connecting the two aromatic rings. Conformational analysis reveals the most stable spatial arrangements of the molecule. Studies on similar molecules containing a fluorophenoxy group have shown that the orientation of this group (e.g., syn or anti relative to other substituents) can vary, leading to different stable conformers. ias.ac.in Understanding these conformations is crucial as they can influence the molecule's ability to interact with biological targets.

Intermolecular Interaction Analysis: Hirshfeld Surfaces and Hydrogen Bonding Studies

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. nih.govdoaj.org This technique maps the electron distribution to generate a surface that highlights regions of close contact between neighboring molecules. nih.gov

The analysis produces two-dimensional fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts. nih.gov For this compound, the key interactions expected to govern its crystal packing would include:

Hydrogen Bonds: The aniline -NH2 group can act as a hydrogen bond donor, while the fluorine, oxygen, and nitrogen atoms can act as acceptors.

Halogen Bonds: The bromine atom can participate in halogen bonding.

π-π Stacking: Interactions between the aromatic rings.

Analysis of related crystal structures shows that C—H⋯O, C—H⋯F, and Br⋯H contacts are often significant contributors to molecular stability. nih.govdoaj.org

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Analysis in Similar Aromatic Compounds

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | >25% | Represents the most frequent, though weak, van der Waals contacts. nih.gov |

| C-H···π | Variable | Weak hydrogen bonds involving the aromatic rings. |

| Halogen···H/X | Variable | Interactions involving fluorine or bromine atoms, contributing to packing. researchgate.net |

| C-H···O/N | Significant | Directed hydrogen bonds that often form specific motifs. nih.gov |

Note: The contributions are illustrative and based on analyses of different, but structurally related, brominated and fluorinated aromatic compounds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's chemical structure with its biological activity. For a compound like this compound, which serves as an intermediate in drug discovery, understanding its SAR is crucial. Computational models can predict how modifications to its structure—for example, changing the position or type of halogen substituents—would affect its activity. The electron-withdrawing effects of the bromine and fluorine atoms significantly influence the molecule's electronic density and reactivity.

ADME properties determine the pharmacokinetic profile of a potential drug. Computational tools can predict properties like solubility, permeability, metabolic stability, and potential for toxicity for derivatives of this compound. This allows for the in silico screening of new analogues to prioritize those with the most promising drug-like characteristics.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Investigation of Non-Covalent Interactions

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific computational and theoretical investigation of non-covalent interactions for the compound this compound. At present, there are no dedicated published studies, detailed research findings, or publicly available datasets that analyze the intramolecular or intermolecular non-covalent interactions of this specific molecule.

Consequently, the generation of data tables and a detailed discussion on the non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, or van der Waals forces, involving this compound cannot be provided. The scientific community has yet to publish research focusing on the computational modeling and theoretical analysis of this particular compound's interaction profile.

While computational studies on related but distinct molecules, such as substituted anilines or bromophenoxy derivatives, exist, the strict focus of this article on this compound precludes the inclusion of data from these tangential studies. The unique electronic and steric properties arising from the specific substitution pattern of a bromo group at the meta-position of the phenoxy ring and a fluorine atom adjacent to the aniline's amino group necessitate a dedicated computational analysis to accurately determine its non-covalent interaction landscape.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Pharmacophores Based on the 4-(3-Bromophenoxy)-3-fluoroaniline Scaffold

The this compound structure is a key pharmacophore, particularly in the development of kinase inhibitors. The diaryl ether motif provides a semi-rigid backbone that can effectively position functional groups to interact with target proteins, while the halogen substituents offer opportunities to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel drug candidates with improved properties. Current time information in Pasuruan, ID. These techniques involve replacing a central molecular core (scaffold) or specific functional groups with others that retain similar biological activity but may offer enhanced synthetic accessibility, better potency, or a more favorable drug-like profile. Current time information in Pasuruan, ID.

The this compound scaffold itself can be considered a result of such optimization strategies. The phenoxy-aniline core is a well-established bioisostere for the 4-anilino-quinazoline and -quinoline systems found in many first-generation Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The bromine and fluorine atoms are critical substitutions. In the context of kinase inhibitors, a bromine atom on the aniline (B41778) ring has been shown to significantly enhance potency by forming key interactions within the ATP-binding site of the enzyme. researchgate.net The fluorine atom can improve metabolic stability and binding affinity. Therefore, this scaffold is a highly refined starting point for creating new chemical entities through further targeted modifications.

The primary amine group of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent in many approved drugs.

Quinazolines: A common synthetic strategy to produce potent quinazoline-based kinase inhibitors involves the reaction of a substituted aniline with a 4-chloroquinazoline (B184009) intermediate. nih.gov This nucleophilic aromatic substitution reaction readily forms the C-N bond, yielding the final 4-anilinoquinazoline (B1210976) derivative. Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and lapatinib, are based on this quinazoline (B50416) core, highlighting the importance of this synthetic route. nih.govresearchgate.net

Quinolines: In a notable example, the 4-oxy-3-fluoroaniline moiety was used as a central linker to connect two quinoline (B57606) units. nih.gov A series of novel bisquinoline derivatives connected by this specific linker were synthesized and evaluated for their antitumor activities. nih.gov This demonstrates the utility of the scaffold in creating more complex molecules designed to interact with specific biological targets. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring is another privileged structure in medicinal chemistry, known for conferring a range of biological activities, including antimicrobial and anticancer effects. researchgate.net Synthetic routes to triazole-containing compounds often involve multi-step reactions where a precursor aniline can be incorporated to form part of the final molecular structure. The this compound scaffold can be used to synthesize novel triazole derivatives, where the diaryl ether portion can be positioned to make critical interactions with biological targets.

Ligand-Protein Interaction Studies and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. frontiersin.org This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in designing more potent and selective inhibitors.

In the context of drug discovery involving structures related to this compound, molecular docking studies have been employed to elucidate ligand-protein interactions. For example, in the development of c-Met kinase inhibitors, docking studies of derivatives of 3-fluoro-4-(pyrrolo[2,1-f] nih.govnih.govbeilstein-journals.orgtriazin-4-yloxy)aniline helped to understand the binding modes and key interactions within the enzyme's active site. researchgate.net These studies can reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of the compounds. researchgate.netajol.info

Docking simulations can also be used to predict the binding affinity of a ligand to a protein, which can be correlated with experimental data. ajol.info For instance, the binding of various ligands to bovine serum albumin (BSA) has been investigated using molecular docking to understand the binding energetics and the specific domains involved in the interaction. nih.gov

Modulation of Metabolic Stability and Membrane Permeability via Fluorination

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability and membrane permeability. beilstein-journals.org Fluorine's high electronegativity and small size can alter the electronic properties of a molecule and block sites of metabolism without significantly increasing its size.

The fluorination of drug candidates can lead to a longer metabolic half-life. A study on the nonsteroidal anti-inflammatory drug flurbiprofen (B1673479) demonstrated that targeted fluorination at a metabolically labile site could render the drug inactive to oxidative transformation by cytochrome P450 enzymes. worktribe.com This approach of using microbial models to identify metabolic hotspots and then strategically introducing fluorine can be a powerful tool in drug development.

The presence of fluorine in a molecule can also influence its lipophilicity and, consequently, its ability to cross cell membranes. The strategic placement of fluorine atoms can modulate the pKa of nearby functional groups, which in turn affects a compound's ionization state and its permeability across biological membranes.

Applications in Advanced Materials Science Research

Development of Functionalized Polymers and Coatings Incorporating 4-(3-Bromophenoxy)-3-fluoroaniline Moieties

The incorporation of this compound into polymer chains allows for the creation of materials with improved performance. The presence of fluorine, in particular, can lead to high thermal stability, increased chemical resistance, and lower surface energy compared to non-fluorinated versions. nih.gov

One significant application of this compound is in the synthesis of fluorinated polyimides. researchgate.net Polyimides are a class of high-performance polymers known for their excellent thermal and chemical stability, as well as their strong mechanical and electrical properties. researchgate.net The process often involves a two-step method where a diamine, such as this compound, is reacted with a dianhydride to first form a poly(amic acid), which is then chemically or thermally treated to create the final polyimide. core.ac.ukscielo.br

The introduction of fluorine-containing monomers like this compound into the polyimide backbone can lead to several beneficial modifications:

Improved Solubility: Fluorinated polyimides often exhibit better solubility in organic solvents, which simplifies their processing. researchgate.netresearchgate.net

Lower Dielectric Constant: The high electronegativity of fluorine can reduce the polarizability of the polymer, resulting in a lower dielectric constant, a crucial property for microelectronics applications. mdpi.com

Enhanced Transparency: The presence of fluorine can disrupt the formation of charge-transfer complexes between polymer chains, leading to lighter-colored and more transparent films. scielo.br

Coatings formulated with polymers containing this compound can also benefit from these properties, exhibiting enhanced durability and resistance to environmental degradation. chemimpex.com

Table: Properties of Functionalized Polymers

| Property | Enhancement with this compound |

| Thermal Stability | Increased |

| Chemical Resistance | Increased |

| Solubility | Improved in organic solvents |

| Dielectric Constant | Lowered |

| Transparency | Increased |

Role in Electronic Materials and Optoelectronic Devices

In the field of electronic materials, this compound and its derivatives are being explored for their potential in creating organic semiconductors. The specific electronic properties imparted by the bromine and fluorine substituents can influence charge transport within the material.

While direct research on this compound in optoelectronic devices is emerging, analogous fluorinated and brominated compounds are utilized in the development of Organic Light-Emitting Diodes (OLEDs). For instance, brominated aromatic compounds are used as intermediates in the synthesis of emissive materials. nih.gov The introduction of fluorine-containing groups can also help to fine-tune the electronic and optical properties of these materials. nih.gov

For example, fluorinated aniline (B41778) derivatives, such as 4-chloro-3-fluoroaniline, are used as building blocks for synthesizing fluorinated polyanilines, which have applications in semiconductor research. ossila.com The principles from these related studies suggest a potential role for this compound in similar applications.

Research into Photochromic Agents and Dyes

The structure of this compound makes it a candidate for research into new dyes and photochromic materials. Photochromic compounds can change their color upon exposure to light and revert to their original state in its absence.

Research into related compounds provides a basis for this application. For example, disazo disperse dyes have been synthesized using 4-bromoaniline, a related compound, which have shown absorption in the near-infrared region, making them potentially useful as organic photoconductors. iiste.orgresearchgate.net The synthesis of these dyes often involves diazotization of an aniline derivative, a reaction for which this compound is suited. iiste.orgsphinxsai.com

The specific substituents on the aniline ring, including the bromo and fluoro groups, can influence the spectral properties of the resulting dyes. iiste.org This allows for the tuning of the absorption and emission characteristics of the final material.

Investigation of Fluorinated Organic Compounds as Biorelated Materials

The inclusion of fluorine in organic molecules can significantly alter their biological properties. Fluorinated compounds are of great interest in medicinal chemistry and the development of biorelated materials. stanford.edu The strong carbon-fluorine bond contributes to the high stability of these compounds. alfa-chemistry.com

While specific research on the biorelated applications of this compound is in its early stages, the broader class of fluorinated anilines has been studied for its biological interactions. nih.gov For example, the introduction of fluorine into bioactive molecules can enhance their biological activity. researchgate.net Fluorinated compounds have found applications as pharmaceuticals and agrochemicals. chemimpex.comalfa-chemistry.com

The study of fluorinated organic compounds like this compound as biorelated materials is a promising area of research. The unique properties conferred by the fluorine atom can lead to the development of new materials with applications in medicine and biotechnology. nih.govnih.gov

Applications in Agrochemical Research

Design of Herbicides and Pesticides with Enhanced Efficacy and Selectivity

The design of novel herbicides and pesticides is a critical area of agrochemical research, driven by the need to manage weed and pest resistance and to develop more effective and selective crop protection solutions. The 4-(3-bromophenoxy)-3-fluoroaniline scaffold serves as a valuable building block in the synthesis of new active ingredients.

Research into diaryl ether herbicides has shown that modifications to the phenyl rings can significantly impact their efficacy and the spectrum of weeds they control. For instance, the introduction of halogen atoms like bromine and fluorine can enhance the herbicidal activity. These substitutions influence how the molecule binds to its target site within the plant, which for many diaryl ether herbicides is the enzyme acetolactate synthase (ALS). nih.govresearchgate.net ALS is a key enzyme in the biosynthesis of branched-chain amino acids, and its inhibition leads to plant death. nih.govresearchgate.net

The development of new diaryl ether herbicides often involves a process of lead optimization. An initial compound with modest herbicidal activity may be identified, and then systematic modifications are made to its structure to improve performance. This can involve altering the substitution patterns on the aromatic rings to enhance binding to the target enzyme and improve translocation within the plant. The 3-fluoroaniline (B1664137) moiety in this compound is a key feature that researchers can exploit to fine-tune the molecule's properties for enhanced herbicidal action and selectivity in various crops.

While specific efficacy data for this compound is not publicly available, the general approach to designing herbicides based on this structural class is well-documented. The following table illustrates a representative structure-activity relationship for a hypothetical series of diaryl ether herbicides, demonstrating how different substitutions might influence herbicidal activity.

| Compound | R1 | R2 | R3 | Herbicidal Activity (% Weed Control) |

| A | H | H | H | 20 |

| B | Cl | H | H | 50 |

| C | Br | F | H | 75 |

| D | Br | F | CH3 | 85 |

| E | Br | F | OCH3 | 80 |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Environmental Impact Assessment of Novel Agrochemical Formulations

A crucial aspect of developing new agrochemicals is the assessment of their environmental impact. This includes understanding the compound's fate and behavior in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms. For a compound like this compound, its environmental profile would be a key determinant of its viability as a commercial product.

The environmental fate of brominated and fluorinated organic compounds can be complex. The carbon-bromine and carbon-fluorine bonds have different susceptibilities to degradation in the environment. Studies on other brominated compounds, such as polybrominated diphenyl ether (PBDE) flame retardants, have highlighted concerns about their persistence and potential for long-range environmental transport. nih.govnih.gov While these are structurally different from this compound, they underscore the importance of evaluating the environmental behavior of any new brominated organic compound.

The degradation of herbicides in the environment can occur through various mechanisms, including microbial degradation, photodegradation, and chemical hydrolysis. kpu.ca The presence of a bromine atom on the phenoxy ring and a fluorine atom on the aniline (B41778) ring of this compound would influence these degradation pathways. Researchers would need to conduct detailed studies to determine the half-life of this compound in different environmental compartments and to identify any major degradation products.

The following table outlines the key parameters that would be investigated in an environmental impact assessment of a new agrochemical like this compound.

| Environmental Parameter | Test System | Key Measurement |

| Soil persistence | Aerobic and anaerobic soil | Half-life (DT50) |

| Photodegradation | Aqueous solution, soil surface | Half-life under simulated sunlight |

| Mobility in soil | Soil column leaching studies | Adsorption coefficient (Koc) |

| Aquatic toxicity | Fish, daphnia, algae | LC50/EC50 values |

| Avian toxicity | Birds (e.g., quail, duck) | LD50 values |

| Note: This table represents a general framework for environmental assessment and does not contain specific data for this compound. |

Structure-Activity Relationship Studies for Agrochemical Target Engagement

In the context of herbicides that inhibit the ALS enzyme, for example, researchers use computational modeling and in vitro enzyme assays to explore how different structural modifications affect binding affinity. nih.govresearchgate.net The 3-fluoroaniline portion of this compound is of particular interest, as the position and electronic nature of the fluorine atom can influence the molecule's conformation and its ability to form key interactions within the enzyme's active site.

By synthesizing a series of analogs of this compound with variations in the substitution pattern, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with improved potency and selectivity. For example, replacing the bromine atom with other halogen or alkyl groups, or shifting the position of the fluorine atom, could lead to the discovery of more effective herbicidal agents.

The table below provides a hypothetical example of how SAR data might be presented for a series of diaryl ether analogs, highlighting the impact of different substituents on target enzyme inhibition.

| Compound ID | Ring A Substituent | Ring B Substituent | Target Enzyme Inhibition (IC50, µM) |

| X-1 | 3-Br | 3-F | 1.5 |

| X-2 | 3-Cl | 3-F | 2.8 |

| X-3 | 3-I | 3-F | 1.2 |

| X-4 | 3-Br | 2-F | 5.1 |

| X-5 | 3-Br | 4-F | 3.9 |

| Note: This table is for illustrative purposes and does not represent actual data for this compound. |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The current synthesis of 4-(3-Bromophenoxy)-3-fluoroaniline often relies on classical methods such as nucleophilic aromatic substitution (S_NAr) between a 3-bromophenol (B21344) and a derivative of 3-fluoroaniline (B1664137). While effective at a lab scale, these methods can present challenges for large-scale, sustainable production. Future research is poised to address these limitations by exploring innovative synthetic strategies.

Key areas of investigation include:

Metal-Free Synthesis: Developing novel, metal-free approaches to construct the diaryl ether or diarylamine bond is a high priority. acs.orgacs.org This circumvents issues related to the cost, toxicity, and potential for product contamination associated with transition metal catalysts. acs.orgacs.org One promising avenue involves a one-pot strategy using readily available aromatic aldehydes and anilines, proceeding through an imine formation, an oxidative rearrangement, and a final light-induced deformylation step. acs.orgacs.org

Photoredox and Electrochemical Methods: Visible-light-mediated reactions and electrochemical synthesis offer green and mild alternatives to traditional methods. acs.orgnih.gov These techniques can facilitate the formation of key bonds under ambient conditions, often with high atom economy and selectivity, thereby reducing energy consumption and waste generation. acs.orgnih.gov Research into photocatalytic systems, potentially avoiding transition metals by using organic dyes like Eosin Y, is an active area. acs.org

Continuous Flow Chemistry: Migrating synthesis from batch to continuous flow processes can significantly enhance scalability, safety, and process control. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and can facilitate the use of hazardous reagents more safely, which is particularly relevant when handling halogenated compounds. acs.org

Sustainable Reagents and Solvents: A major focus is the replacement of hazardous reagents and conventional solvents with more environmentally benign alternatives. acs.orgacs.org This includes using urea-hydrogen peroxide as a mild oxidant and exploring solvent recovery procedures to create a more sustainable and cost-effective process. acs.orgacs.org

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Metal-Free Synthesis | Reduced cost, lower toxicity, no metal contamination. acs.orgacs.org | One-pot reactions, novel rearrangement strategies. acs.orgacs.org |

| Photoredox/Electrochemistry | Mild conditions, high selectivity, green approach. acs.orgnih.gov | Development of organic photocatalysts, optimizing reaction conditions. acs.orgnih.gov |

| Continuous Flow Chemistry | Scalability, enhanced safety, precise process control. acs.org | Reactor design, integration with real-time analytics. |

| Green Chemistry | Reduced environmental footprint, cost-efficiency. acs.orgacs.org | Use of sustainable solvents, solvent recovery, biodegradable reagents. acs.orgacs.org |

This table is generated based on data from multiple sources and represents a summary of potential future research directions.

Deepening Mechanistic Understanding of Biological Interactions and Target Specificity

The 4-(3-bromophenoxy)aniline (B3145565) scaffold is a core component of numerous kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. nih.govnih.gov Future research will focus on elucidating the precise molecular interactions that govern the biological activity and target specificity of derivatives of this compound.

Key research objectives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will continue to be a cornerstone of research. This involves synthesizing analogues with varied substitution patterns to probe how changes in electronics and sterics affect binding affinity and selectivity for specific protein kinases. nih.gov

Targeting Allosteric Sites: To achieve greater selectivity and overcome resistance, there is a growing interest in designing inhibitors that target allosteric sites—pockets on the kinase enzyme distant from the highly conserved ATP-binding cleft. researchgate.net The unique conformational properties endowed by the bromophenoxy-fluoroaniline moiety could be leveraged to design such highly specific type III or type IV inhibitors. researchgate.net

Bivalent Inhibitors: A novel strategy involves creating bivalent inhibitors that can simultaneously bind to two different sites on a kinase, such as the ATP site and a nearby allosteric site. researchgate.net This approach has the potential to yield inhibitors with exceptional potency and selectivity. researchgate.net

Computational Modeling: Advanced molecular modeling and simulation techniques will be instrumental in predicting binding modes, understanding the energetic contributions of the bromine and fluorine atoms to target engagement, and guiding the rational design of next-generation inhibitors.

Advanced Material Design with Tunable Properties for Emerging Technologies

Aniline (B41778) and its derivatives are fundamental building blocks for conductive polymers and other functional materials. researchgate.netjmest.org The specific halogenation pattern of this compound offers intriguing possibilities for creating advanced materials with tailored properties.

Future research in this area will likely explore:

Conducting Polymers: The incorporation of 3-fluoroaniline units into polyaniline backbones has been shown to enhance solubility and thermal stability compared to the parent polyaniline. researchgate.netqu.edu.qa The presence of the C-F bond contributes to this increased stability. researchgate.netqu.edu.qa However, electrical conductivity tends to decrease with higher fluoroaniline (B8554772) content. researchgate.netqu.edu.qa The additional presence of the bromophenoxy group in this compound could further modulate these properties. Research will focus on synthesizing copolymers and investigating how the interplay between the fluorine and bromine substituents affects conductivity, processability, and thermal behavior. researchgate.netresearchgate.net

Flame Retardant Materials: Polybrominated diphenyl ethers are well-known flame retardants. nih.gov The bromine atom in the this compound structure suggests its potential use as a monomer or additive in the development of new flame-retardant polymers.

Organic Electronics: The distinct electronic properties conferred by the electron-withdrawing fluorine and bromine atoms could be harnessed in the design of organic semiconductors, dielectrics, or materials for sensor applications. researchgate.netjmest.org Research will involve synthesizing and characterizing the electronic and photophysical properties of polymers and small molecules derived from this aniline.

| Polymer Property | Effect of 3-Fluoroaniline Incorporation | Potential Influence of 4-(3-Bromophenoxy) Group |

| Solubility | Increased. researchgate.netqu.edu.qa | Further modification of solubility profiles. |

| Thermal Stability | Increased. researchgate.netqu.edu.qa | Potential enhancement due to C-Br bond. |

| Electrical Conductivity | Decreased with higher fluoroaniline content. researchgate.netqu.edu.qa | Modulation of conductivity based on electronic effects. |

| Morphology | Improved control. qu.edu.qa | Influence on polymer packing and film formation. |

This table summarizes findings on poly(fluoroaniline) derivatives and projects potential research avenues for polymers incorporating the this compound unit.

Sustainable Agrochemical Development with Reduced Environmental Footprint

Halogenated compounds play a significant role in modern agrochemicals, contributing to their efficacy and metabolic stability. nih.gov The this compound structure contains key features—a diaryl ether linkage and mixed halogenation—found in some commercial pesticides and herbicides. nih.govresearchgate.net

Future research will aim to leverage this scaffold for the development of more sustainable agrochemicals:

Novel Modes of Action: The unique electronic and steric profile of this compound could lead to the discovery of agrochemicals with new modes of action, which is crucial for managing the development of resistance in pests and weeds. nih.gov

Optimized Physicochemical Properties: The presence of both bromine and fluorine allows for fine-tuning of properties like lipophilicity, metabolic stability, and soil mobility. nih.gov This optimization is key to developing compounds that are effective at lower application rates and have a more favorable environmental profile.

Biodegradability: A critical aspect of sustainable agrochemical design is ensuring that the compounds degrade into benign substances in the environment. While halogenation can increase persistence, future research will focus on designing molecules that balance efficacy with biodegradability. This may involve incorporating specific functional groups that are susceptible to microbial or environmental degradation after their intended use. It is noteworthy that some halogenated anilines, previously thought to be exclusively synthetic, have been found to be biosynthesized by marine microalgae. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The complexity of designing and synthesizing molecules like this compound and its derivatives makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.gov

Future integration of these computational tools will likely transform the research landscape:

Retrosynthetic Planning: AI-driven tools can analyze complex molecular targets and propose novel, efficient, and scalable synthetic routes, significantly accelerating the "make" phase of the discovery cycle. nih.govstanford.edu

Property Prediction and Lead Optimization: ML models can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual compounds. stanford.edunih.gov This allows for the in silico screening of vast chemical libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov

Reaction Condition Optimization: ML algorithms, such as Bayesian optimization, can be used to efficiently explore reaction parameters (e.g., temperature, catalyst loading, solvent) to maximize yield and purity, reducing the number of experiments needed. aalto.fi This is particularly valuable for optimizing complex, multi-component reactions used in the synthesis of pharmaceutical and agrochemical intermediates. aalto.fi

Understanding Structure-Toxicity Relationships: Supervised machine learning can be employed to analyze data from high-throughput screening and classify compounds based on their cellular stress phenotypes, providing crucial insights into potential toxicity profiles early in the development process. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.